molecular formula C18H18N6OS B2826889 (4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021038-89-0

(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2826889
CAS No.: 1021038-89-0
M. Wt: 366.44
InChI Key: HKAMAJDFHQXSKM-UHFFFAOYSA-N
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Description

The compound (4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic molecule featuring a pyridazine core substituted with a pyridin-3-ylamino group, a piperazine linker, and a thiophen-2-yl methanone moiety. The thiophene and pyridine groups enhance π-π stacking interactions, while the piperazine linker provides conformational flexibility for target binding .

Properties

IUPAC Name

[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6OS/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAMAJDFHQXSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of arylpiperazine derivatives with methanone or ethanone substituents. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Substituents Synthetic Route
Target Compound Pyridazine + Piperazine 6-(Pyridin-3-ylamino), thiophen-2-yl methanone Likely involves coupling of pyridazin-3-yl-piperazine with thiophene-2-carboxylic acid
MK37 (Compound 21) Piperazine 4-(Trifluoromethyl)phenyl, thiophen-2-yl methanone Synthesized via HOBt/TBTU-mediated coupling of 1-(4-CF₃-phenyl)piperazine and thiophene-2-carboxylic acid
MK47 (Compound 22) Piperazine 4-(Trifluoromethyl)phenyl, 2-(thiophen-2-yl)ethanone Ethanol-based condensation with extended alkyl chain
Compound 5 Piperazine + Pyrazole 4-(Trifluoromethyl)phenyl, 1H-pyrazol-4-yl butan-1-one Alkylation of pyrazole followed by ketone functionalization

Functional and Pharmacological Differences

Electron-Withdrawing Groups: The target compound lacks the trifluoromethyl (-CF₃) group present in MK37 and MK45. This omission may reduce metabolic stability but improve solubility due to decreased hydrophobicity .

Ring Systems: The pyridazine core in the target compound contrasts with the simpler piperazine in MK36. Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases compared to MK37’s phenyl-piperazine system .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization of pyridazine, whereas MK37 and MK47 are synthesized via single-step coupling, reducing yield variability .

Q & A

Q. What protocols ensure reproducibility in synthesizing derivatives with modified pyridazine or thiophene groups?

  • Answer:
  • Quality Control: Validate intermediates via TLC and NMR at each synthetic step.
  • Reaction Scaling: Maintain a 1:3 solvent-to-reactant ratio and avoid exceeding 100 mL reaction volumes to prevent exothermic side reactions .

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